7-Methyl-3-oxa-1,7-diazaspiro[4.4]non-1-en-2-amine
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Overview
Description
7-Methyl-3-oxa-1,7-diazaspiro[4.4]non-1-en-2-amine: is a chemical compound with the molecular formula C7H13N3O It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3-oxa-1,7-diazaspiro[4.4]non-1-en-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate the cyclization process.
Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Catalysts: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.
Purification steps: Such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3-oxa-1,7-diazaspiro[4.4]non-1-en-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.
Substitution: Often carried out in polar solvents with the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Can produce reduced forms with fewer double bonds or additional hydrogen atoms.
Substitution: Results in compounds with new functional groups replacing the original ones.
Scientific Research Applications
7-Methyl-3-oxa-1,7-diazaspiro[4.4]non-1-en-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 7-Methyl-3-oxa-1,7-diazaspiro[4.4]non-1-en-2-amine exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride: A related spiro compound with similar structural features.
2,7-diazaspiro[4.5]decan-1-one hydrochloride: Another spiro compound with a different ring structure.
2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride: A compound with a similar diazaspiro framework but different substituents.
Uniqueness
7-Methyl-3-oxa-1,7-diazaspiro[44]non-1-en-2-amine is unique due to its specific combination of functional groups and spiro structure
Properties
Molecular Formula |
C7H13N3O |
---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
7-methyl-3-oxa-1,7-diazaspiro[4.4]non-1-en-2-amine |
InChI |
InChI=1S/C7H13N3O/c1-10-3-2-7(4-10)5-11-6(8)9-7/h2-5H2,1H3,(H2,8,9) |
InChI Key |
IDXZPQPLXVSMDA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(C1)COC(=N2)N |
Origin of Product |
United States |
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